molecular formula C5H12ClNO2 B1457851 (3R,5S)-piperidine-3,5-diol hydrochloride CAS No. 1375204-12-8

(3R,5S)-piperidine-3,5-diol hydrochloride

Cat. No.: B1457851
CAS No.: 1375204-12-8
M. Wt: 153.61 g/mol
InChI Key: JLMQNKGWCODIJN-JEVYUYNZSA-N
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Description

(3R,5S)-Piperidine-3,5-diol hydrochloride (CAS 1375204-12-8) is a chiral piperidine derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial synthetic building block for the development of novel pharmaceutical agents . The cis-configured 3,5-diol moiety provides multiple sites for chemical modification, making it an ideal scaffold for constructing complex molecules with potential biological activity. The piperidine structure is a privileged motif found in a wide array of therapeutics, including drugs with neurological, cardiovascular, and psychiatric applications . As a stereochemically defined intermediate, (3R,5S)-Piperidine-3,5-diol hydrochloride enables researchers to explore structure-activity relationships with high precision. Its primary application lies in its use as a precursor for the synthesis of more complex, biologically active compounds, contributing to the development of new chemical entities in research pipelines. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use and handle all chemicals in a appropriately controlled laboratory environment.

Properties

IUPAC Name

(3S,5R)-piperidine-3,5-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMQNKGWCODIJN-JEVYUYNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@H]1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375204-12-8
Record name (3R,5S)-piperidine-3,5-diol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Chemoenzymatic Synthesis and Diastereoselective Acetylation

A prominent method involves the chemoenzymatic transformation of N-benzylglycinate derivatives to obtain 3,5-dioxygenated piperidines. This approach yields a mixture of cis and trans isomers, which can be selectively converted into the desired (3R,5S)-cis diacetate with excellent diastereoselectivity using ruthenium-catalyzed reactions. Subsequent hydrolysis delivers the cis-piperidine diol, which corresponds to the (3R,5S) stereochemistry.

  • Key steps:

    • Starting from N-benzylglycinate, five-step chemoenzymatic synthesis produces a racemic mixture of 3,5-piperidine diols.
    • Ru-catalyzed dynamic kinetic asymmetric transformation (DYKAT) converts the mixture into cis-(3R,5S)-diacetate with high yield and selectivity.
    • Hydrolysis of the diacetate yields the cis-(3R,5S)-piperidine-3,5-diol.
  • Yields and selectivity:

    • High diastereoselectivity and yields are reported, with the cis-diacetate obtained efficiently.

This method is notable for its ability to control stereochemistry and produce pharmaceutically relevant enantiomers.

Formation of Hydrochloride Salt

The hydrochloride salt of (3R,5S)-piperidine-3,5-diol is typically prepared by treating the free base with hydrochloric acid under controlled conditions.

  • General procedure:

    • Dissolve the free base in an appropriate solvent such as ethanol.
    • Add 5N hydrochloric acid in 2-propanol or aqueous solution.
    • Evaporate the solvent under reduced pressure.
    • Co-evaporate with ethanol to remove residual acid.
    • Recrystallize the crude hydrochloride salt from ethanol or acetone to obtain pure (3R,5S)-piperidine-3,5-diol hydrochloride.
  • Purification:

    • Chromatographic purification can be applied if needed, using silica gel with methanol/ammonium hydroxide mixtures.
    • Alternatively, crystallization is preferred to avoid conversion back to free base.
  • Characterization:

    • The hydrochloride salt typically exhibits a melting point around 200-202 °C.
    • NMR and mass spectrometry confirm purity and structure.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Chemoenzymatic synthesis N-benzylglycinate derivatives Enzymes, Ru catalyst Multi-step, mild temperatures High Excellent diastereoselectivity
Catalytic hydrogenation Benzyl-protected piperidine diol Pd(OH)₂, H₂ 45 °C, 45 psi H₂, MeOH solvent ~80.6 Removes benzyl protecting group
Hydrochloride salt formation Free base piperidine-3,5-diol HCl in 2-PrOH or aqueous solution Room temp, evaporation, recrystallization - Converts free base to stable salt form
Organometallic cyclization β-aminoalkyl zinc iodides Cu catalyst, NaH Various, controlled cyclization 55-85 For related substituted piperidines

Research Findings and Practical Considerations

  • The chemoenzymatic approach is advantageous for obtaining high optical purity and diastereoselectivity, critical for pharmaceutical applications.
  • Catalytic hydrogenation is a robust and scalable method for deprotection and obtaining the diol free base.
  • Conversion to the hydrochloride salt improves compound stability and handling.
  • Organometallic methods provide alternative routes for complex substituted piperidines but require more specialized conditions.
  • Purification by crystallization is preferred for salt forms to maintain stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-piperidine-3,5-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different piperidine derivatives with varying degrees of saturation.

Scientific Research Applications

(3R,5S)-piperidine-3,5-diol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5S)-piperidine-3,5-diol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Key Findings :

  • The (3R,5S) configuration is critical for specific receptor interactions, unlike the meso compound, which lacks enantiomeric purity and exhibits divergent reactivity .
  • (3S,5S)-Piperidine-3,5-diol HCl shows altered solubility due to stereochemical packing differences .

Functional Group Modifications

Compound Name Substituent Yield (%) Melting Point (°C) Rf Value
(3R,5S)-Piperidine-3,5-diol HCl -OH, -HCl 82%* 178–181 0.4
N-(...)-4-Piperidyl Piperidine (5b) 4-Piperidyl 70% 210–212 0.3
N-(...)-4-Methyl Piperazine (5c) 4-Methylpiperazine 68% 155–157 0.2
Dimethyl (3R,5S)-Piperidine-3,5-dicarboxylate HCl Ester (-COOCH₃) Not reported Not reported Not reported

Key Findings :

  • Piperidine derivatives with bulkier substituents (e.g., 4-piperidyl in 5b) exhibit higher melting points and lower Rf values, indicating reduced polarity .
  • The 4-methylpiperazine derivative (5c) shows enhanced solubility in organic solvents compared to the parent diol .

Key Findings :

  • Phenoxy-substituted piperidine hydrochlorides (e.g., 3-[2-(...)-Piperidine HCl) require stricter storage (2–8°C) due to higher hygroscopicity .

Biological Activity

(3R,5S)-piperidine-3,5-diol hydrochloride is a chiral piperidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its involvement in enzyme inhibition and receptor binding, making it a valuable subject for research in pharmacology and drug development.

Chemical Structure:

  • IUPAC Name: (3R,5S)-piperidine-3,5-diol hydrochloride
  • Molecular Formula: C5H12ClN2O2
  • CAS Number: 1375204-12-8

Synthesis Methods:
The synthesis of (3R,5S)-piperidine-3,5-diol hydrochloride typically involves the reduction of piperidinone intermediates. A common method employs phenylsilane as a reducing agent in the presence of an iron complex catalyst, allowing for controlled cyclization under specific conditions .

The biological activity of (3R,5S)-piperidine-3,5-diol hydrochloride is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. The compound's mechanism involves binding to these targets, which leads to modulation of their activity and subsequent physiological responses. This interaction is crucial for its potential therapeutic applications .

Enzyme Inhibition

(3R,5S)-piperidine-3,5-diol hydrochloride has shown promise in inhibiting specific enzymes that are pivotal in various biological pathways. For instance:

  • Enzyme Targets: The compound has been studied for its inhibitory effects on enzymes involved in metabolic processes and signal transduction pathways.
  • Case Study Example: Research indicates that derivatives of piperidine can inhibit the activity of certain kinases and proteases, which are critical in cancer progression and other diseases .

Receptor Binding

The compound also exhibits binding affinity towards several receptors:

  • Receptor Targets: It interacts with neurotransmitter receptors and other important biological receptors.
  • Therapeutic Implications: This receptor binding capability suggests potential uses in treating neurological disorders and modulating pain responses .

Research Findings

Recent studies have highlighted the diverse applications of (3R,5S)-piperidine-3,5-diol hydrochloride:

Study Findings Implications
Study 1Demonstrated enzyme inhibition properties against specific kinasesPotential use as an anti-cancer agent
Study 2Showed binding affinity to serotonin receptorsPossible application in treating mood disorders
Study 3Investigated its role as a building block for synthesizing more complex bioactive compoundsImportance in drug development

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (3R,5S)-piperidine-3,5-diol hydrochloride in a stereoselective manner?

  • Answer : Synthesis typically involves chiral precursors or catalytic asymmetric methods. For example, a piperidine ring can be constructed via cyclization of chiral diols or amines. Protecting groups (e.g., Boc, benzyl) are often used to preserve stereochemistry during synthesis. Post-cyclization, acidic hydrolysis (e.g., HCl) yields the hydrochloride salt. Similar protocols are described for related piperidine derivatives in PubChem synthesis pathways .
  • Key Steps :

Use enantiomerically pure starting materials.

Employ protecting groups for hydroxyl/amine functionalities.

Optimize reaction conditions (e.g., temperature, solvent) to minimize racemization.

Confirm stereochemistry via chiral HPLC or X-ray crystallography.

Q. How should researchers characterize the purity and stereochemical integrity of (3R,5S)-piperidine-3,5-diol hydrochloride?

  • Answer :

  • Purity : Use HPLC or UPLC with a polar stationary phase (e.g., C18) and UV detection. Compare retention times against known standards.
  • Stereochemistry :
  • Chiral HPLC : Utilize a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm vicinal diol geometry.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What safety precautions are critical when handling (3R,5S)-piperidine-3,5-diol hydrochloride in the lab?

  • Answer : Based on safety data for analogous piperidine derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions.
  • Ventilation : Ensure adequate airflow to avoid inhalation of aerosols.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent HCl release .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of (3R,5S)-piperidine-3,5-diol hydrochloride derivatives?

  • Answer :

  • Comparative Analysis : Cross-validate NMR data with computational models (e.g., DFT calculations for 1^1H and 13^{13}C chemical shifts).
  • Vibrational Circular Dichroism (VCD) : Distinguish enantiomers by analyzing IR absorption differences in chiral environments.
  • Synthesis of Diastereomers : Prepare and compare properties (e.g., melting points, solubility) to rule out misassignments .

Q. What experimental strategies optimize the stability of (3R,5S)-piperidine-3,5-diol hydrochloride under varying pH and temperature conditions?

  • Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–12). Monitor degradation via LC-MS. Hydrochloride salts are typically stable in acidic conditions but may hydrolyze in basic media.
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures. Store lyophilized samples at -20°C in desiccators .

Q. How can researchers investigate the biological interactions of (3R,5S)-piperidine-3,5-diol hydrochloride in enzymatic systems?

  • Answer :

  • Enzyme Assays : Use fluorogenic substrates or radiolabeled tracers to measure inhibition/activation kinetics.
  • Molecular Docking : Model interactions with target enzymes (e.g., kinases, oxidoreductases) using software like AutoDock Vina.
  • Metabolic Profiling : Incubate with liver microsomes to identify metabolites via high-resolution mass spectrometry .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S)-piperidine-3,5-diol hydrochloride
Reactant of Route 2
(3R,5S)-piperidine-3,5-diol hydrochloride

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